molecular formula C3H2F6O4S2 B1329319 Bis(trifluoromethylsulphonyl)methane CAS No. 428-76-2

Bis(trifluoromethylsulphonyl)methane

Cat. No.: B1329319
CAS No.: 428-76-2
M. Wt: 280.2 g/mol
InChI Key: QBOFWVRRMVGXIG-UHFFFAOYSA-N
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Description

Bis(trifluoromethylsulphonyl)methane is an organic compound with the chemical formula C₃H₂F₆O₄S₂. It is known for its high thermal stability and strong acidity, making it a valuable reagent in various chemical reactions .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(trifluoromethylsulphonyl)methane can be synthesized through several methods. One common method involves the reaction of trifluoromethanesulfonic acid with formaldehyde in the presence of a strong acid catalyst . The reaction is typically carried out in an inert atmosphere at room temperature for several hours. Another method involves the reaction of trifluoromethanesulfonyl fluoride with methylene chloride in the presence of a base .

Industrial Production Methods

Industrial production of bis(trifluoromethanesulfonyl)methane often involves large-scale reactions using similar methods as described above. The process typically includes steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Bis(trifluoromethylsulphonyl)methane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with bis(trifluoromethanesulfonyl)methane include strong acids, bases, and oxidizing agents. Typical reaction conditions involve temperatures ranging from room temperature to 100°C and inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from reactions with bis(trifluoromethanesulfonyl)methane include trifluoromethanesulfonyl derivatives and various substituted methanes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(trifluoromethylsulphonyl)methane is unique due to its combination of high thermal stability, strong acidity, and versatility in various chemical reactions. Its ability to form stable complexes with metal ions and its use as a ligand in coordination chemistry further distinguish it from similar compounds .

Properties

IUPAC Name

trifluoro(trifluoromethylsulfonylmethylsulfonyl)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H2F6O4S2/c4-2(5,6)14(10,11)1-15(12,13)3(7,8)9/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBOFWVRRMVGXIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2F6O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2059982
Record name Methane, bis[(trifluoromethyl)sulfonyl]-
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Molecular Weight

280.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

428-76-2
Record name Bis[(trifluoromethyl)sulfonyl]methane
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Record name Methane, bis((trifluoromethyl)sulfonyl)-
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Record name Methane, bis[(trifluoromethyl)sulfonyl]-
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Record name Methane, bis[(trifluoromethyl)sulfonyl]-
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Record name Bis(trifluoromethylsulphonyl)methane
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Record name Bis(trifluoromethylsulfonyl)methane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(trifluoromethylsulphonyl)methane
Reactant of Route 2
Bis(trifluoromethylsulphonyl)methane
Reactant of Route 3
Bis(trifluoromethylsulphonyl)methane
Customer
Q & A

Q1: What is Bis(trifluoromethanesulfonyl)methane and what makes it interesting for researchers?

A1: Bis(trifluoromethanesulfonyl)methane, often abbreviated as Tf2CH2, is a strong carbon-based Brønsted acid. Its highly acidic nature, combined with the electron-withdrawing properties of the trifluoromethanesulfonyl groups, makes it a valuable reagent and catalyst in organic synthesis. Researchers are particularly interested in its use for applications like initiating cationic polymerization and promoting specific organic reactions.

Q2: How does the structure of Bis(trifluoromethanesulfonyl)methane contribute to its strong acidity?

A2: The molecule's high acidity is attributed to the presence of two highly electron-withdrawing trifluoromethanesulfonyl (CF3SO2) groups flanking the central carbon atom. These groups pull electron density away from the central carbon-hydrogen bond, making the hydrogen atom much more prone to dissociation and thus increasing the acidity of the molecule. [, ]

Q3: Can you give specific examples of how Bis(trifluoromethanesulfonyl)methane is used in polymerization reactions?

A3: Bis(trifluoromethanesulfonyl)methane, particularly in conjunction with suitable silyl ketene acetals, has been successfully employed as a catalyst for the group transfer polymerization (GTP) of N,N-disubstituted acrylamides. [] The selection of specific silyl ketene acetals can influence polymerization kinetics and the resulting polymer's properties. [] Additionally, it has also been investigated as a catalyst in the cationic polymerization of electron-rich olefins. []

Q4: What types of solvents are compatible with Bis(trifluoromethanesulfonyl)methane?

A4: Bis(trifluoromethanesulfonyl)methane shows good solubility in non-polar, aprotic solvents like hexane and pentane. Research indicates that the choice of solvent can impact the effectiveness of the compound, for example in its ability to passivate silicon surfaces. []

Q5: Are there any studies on the environmental impact or degradation of Bis(trifluoromethanesulfonyl)methane?

A5: While the provided research papers focus on the chemical properties and applications of Bis(trifluoromethanesulfonyl)methane, there's limited information on its environmental impact and degradation pathways. Further investigation is needed to assess its persistence, bioaccumulation potential, and any potential risks to ecosystems.

Q6: Have there been any crystallographic studies on Bis(trifluoromethanesulfonyl)methane or its derivatives?

A6: Yes, crystal and structural data for two alkali salts of Bis(trifluoromethanesulfonyl)methane have been reported in the literature. [] This type of structural information is valuable for understanding the compound's reactivity and its interactions with other molecules.

Q7: Has computational chemistry been used to study Bis(trifluoromethanesulfonyl)methane?

A7: While the provided abstracts don't explicitly mention computational studies on Bis(trifluoromethanesulfonyl)methane itself, such techniques are frequently used in chemistry to investigate reaction mechanisms, molecular properties, and to explore structure-activity relationships. Computational tools could be applied to further explore the reactivity of Bis(trifluoromethanesulfonyl)methane and potentially design derivatives with enhanced properties. []

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